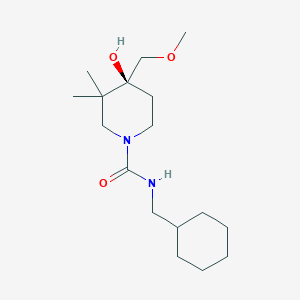![molecular formula C16H17N3O2 B5634923 2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)
2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one" is of interest due to its unique structure and potential as a chemical intermediate in various syntheses. While not directly found in the cited papers, insights into related compounds provide a foundational understanding of its synthesis, structural characteristics, and chemical behavior.
Synthesis Analysis
Research on similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives, outlines methods for constructing complex tricyclic structures through oxidative cyclization and palladium-catalyzed transformations. These methods could be adapted for synthesizing the target compound, emphasizing the importance of selecting appropriate precursors and conditions for achieving the desired tricyclic framework (Hu et al., 2000).
Molecular Structure Analysis
Structural analyses of related heterocyclic compounds reveal the significance of X-ray crystallography and NMR spectroscopy in determining molecular configurations, especially for compounds with complex tricyclic systems. These techniques could elucidate the precise structure of "2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one," including stereochemistry and conformational preferences (L. Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of pyrrolo[1,2-d][1,2,4]triazines involves nucleophilic substitutions and electrophilic additions, influenced by the presence of nitrogen atoms in the triazine ring. These reactions enable the introduction of various functional groups, potentially modifying the physical and chemical properties of the compound for specific applications (A. Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be inferred from similar compounds within the pyrrolo[1,2-d][1,2,4]triazine family. These properties are crucial for understanding the compound's behavior in different solvents and conditions, impacting its handling and application in further chemical syntheses (P. Tähtinen et al., 1999).
Chemical Properties Analysis
The chemical stability and reactivity of "2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one" can be assessed through studies on similar heterocyclic compounds. Factors such as the presence of electron-withdrawing or donating groups, the influence of substituents on the triazine ring, and the potential for intramolecular interactions play significant roles in determining the compound's chemical behavior and reactivity profile (M. El-Abadelah et al., 2018).
作用機序
While the specific mechanism of action for “2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one” is not known, similar compounds have shown a wide range of biological activities. These include acting as inhibitors for various enzymes and pathways, such as Eg5, VEGFR-2, c-Met/VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway .
将来の方向性
Given the wide range of biological activities exhibited by similar compounds, there is significant potential for future research and development in this area . This could include further exploration of their synthesis, investigation of their mechanism of action, and testing of their potential therapeutic applications.
特性
IUPAC Name |
2-(3-phenylmethoxypropyl)pyrrolo[1,2-d][1,2,4]triazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16-15-8-4-9-18(15)13-17-19(16)10-5-11-21-12-14-6-2-1-3-7-14/h1-4,6-9,13H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXPFPNIVISNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN2C(=O)C3=CC=CN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

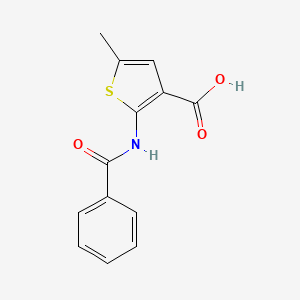
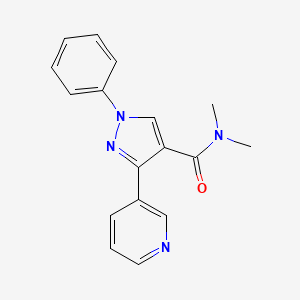


![[1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5634898.png)
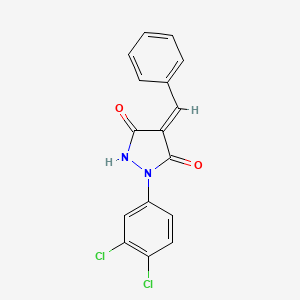
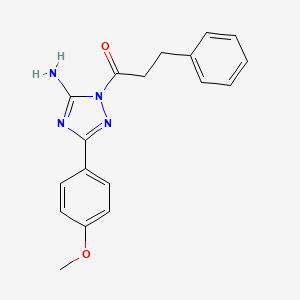
![9-[(isopropylthio)acetyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634929.png)
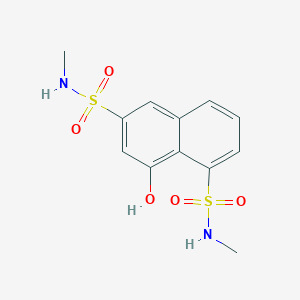
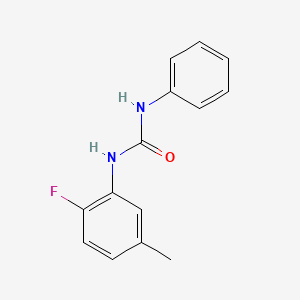
![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)
